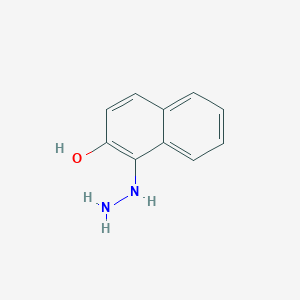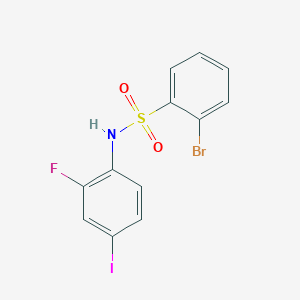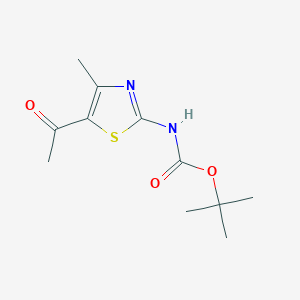![molecular formula C22H18N4O2 B12447530 N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-méthylpyridine-3-carbohydrazide est un composé organique complexe qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-méthylpyridine-3-carbohydrazide implique généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole peut être synthétisé en utilisant la méthode de synthèse de l'indole de Fischer. Cela implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en présence d'un catalyseur acide.
Introduction du groupe benzyle : Le groupe benzyle peut être introduit par une réaction d'alkylation de Friedel-Crafts, où le chlorure de benzyle réagit avec le noyau indole en présence d'un catalyseur acide de Lewis.
Formation de la pyridine carbohydrazide : La partie pyridine carbohydrazide peut être synthétisée en faisant réagir l'acide 6-méthylpyridine-3-carboxylique avec l'hydrate d'hydrazine en conditions de reflux.
Réaction de couplage : La dernière étape consiste à coupler le dérivé de l'indole avec la pyridine carbohydrazide en utilisant un réactif de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du noyau indole, conduisant à la formation de dérivés d'oxindole.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes carbonyle, les convertissant en alcools.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme les halogènes (Cl2, Br2) et les agents nitrants (HNO3).
Principaux produits
Oxydation : Dérivés d'oxindole.
Réduction : Dérivés d'alcool.
Substitution : Divers dérivés substitués de l'indole et de la pyridine.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer et des maladies infectieuses.
Mécanisme d'action
Le mécanisme d'action de N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-méthylpyridine-3-carbohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le composé exerce ses effets par les mécanismes suivants :
Liaison aux enzymes : Le composé peut inhiber l'activité de certaines enzymes, conduisant à une perturbation des voies métaboliques.
Interaction avec l'ADN : Il peut s'intercaler dans l'ADN, provoquant une perturbation de la réplication et de la transcription de l'ADN.
Induction de l'apoptose : Le composé peut induire la mort cellulaire programmée (apoptose) dans les cellules cancéreuses par l'activation de voies de signalisation spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to Enzymes: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with DNA: It may intercalate into DNA, causing disruption of DNA replication and transcription.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells through activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
N’-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide : Structure similaire avec des propriétés anticancéreuses potentielles.
N-({N’-[(3E)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide : Contient un noyau indole et un groupe benzyle similaires.
N-({N’-[(3E)-1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-methoxybenzamide : Un autre dérivé avec un groupe méthoxy sur le cycle benzénique.
Unicité
N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-méthylpyridine-3-carbohydrazide est unique en raison de sa combinaison spécifique d'un noyau indole, d'un groupe benzyle et d'une partie pyridine carbohydrazide.
Propriétés
Formule moléculaire |
C22H18N4O2 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c1-15-11-12-17(13-23-15)21(27)25-24-20-18-9-5-6-10-19(18)26(22(20)28)14-16-7-3-2-4-8-16/h2-13,28H,14H2,1H3 |
Clé InChI |
JTHDEHUXOQVSMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12447455.png)


![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
![2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)


![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)

